molecular formula C9H16O3 B14691886 2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane CAS No. 25104-27-2

2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane

Cat. No.: B14691886
CAS No.: 25104-27-2
M. Wt: 172.22 g/mol
InChI Key: JRORFSYKJDOHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22200 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes both oxirane and prop-2-enoxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane typically involves the reaction of 2-methyloxirane with prop-2-enoxymethyl oxirane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency. The industrial production process also includes purification steps, such as distillation and crystallization, to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxirane;2-(prop-2-enoxymethyl)oxirane is unique due to its combination of both oxirane and prop-2-enoxymethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

25104-27-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methyloxirane;2-(prop-2-enoxymethyl)oxirane

InChI

InChI=1S/C6H10O2.C3H6O/c1-2-3-7-4-6-5-8-6;1-3-2-4-3/h2,6H,1,3-5H2;3H,2H2,1H3

InChI Key

JRORFSYKJDOHAH-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.C=CCOCC1CO1

Related CAS

25104-27-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.